molecular formula C13H10N4O2 B8650863 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol

2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol

Cat. No.: B8650863
M. Wt: 254.24 g/mol
InChI Key: YXSHLEAJYKPOGU-UHFFFAOYSA-N
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Description

2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol is a complex organic compound that features a phenol group, an amino group, and a pyridine ring connected through an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. The general synthetic route can be summarized as follows:

    Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst and a base such as potassium carbonate (K2CO3).

    Introduction of the Amino and Phenol Groups:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinone derivatives, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol has several applications in scientific research:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can act as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(3-(pyridin-3-yl)-1,2,4-triazol-5-yl)phenol
  • 2-Amino-5-(3-(pyridin-3-yl)-1,3,4-oxadiazol-5-yl)phenol
  • 2-Amino-5-(3-(pyridin-3-yl)-1,2,3-triazol-5-yl)phenol

Uniqueness

The uniqueness of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol lies in its specific structural features, such as the oxadiazole ring, which imparts distinct electronic properties. This makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

2-amino-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenol

InChI

InChI=1S/C13H10N4O2/c14-10-4-3-8(6-11(10)18)13-16-12(17-19-13)9-2-1-5-15-7-9/h1-7,18H,14H2

InChI Key

YXSHLEAJYKPOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product of Example 25 (284 mg, 1 mmol) in tetrahydrofuran (10 mL) was stirred with Raney®-nickel (Aldrich, 100 mg) under hydrogen at ambient temperature for 2 hours. The catalyst was then removed by filtration and the organic solution concentrated to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ 5.67 (s, 2 H), 6.74 (d, J=8.1 Hz, 1 H), 7.41-7.50 (m, 2 H), 7.62 (dd, J=8.3, 4.6 Hz, 1 H), 8.39 (dt, J=8.2, 1.9, 1.7 Hz, 1 H), 8.78 (dd, J=4.7, 1.7 Hz, 1 H), 9.20 (d, J=1.7 Hz, 1 H), 9.74 (s (broad), 1 H) ppm; MS (DCI/NH3) m/z 255 (M+H)+.
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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